(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
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Overview
Description
(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfonyl group attached to a penta-2,4-dienenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route includes:
Starting Materials: 4-chlorobenzene, 4-methoxybenzene, and penta-2,4-dienenitrile.
Step 1: Formation of the sulfonyl chloride derivative from 4-chlorobenzene using chlorosulfonic acid.
Step 2: Reaction of the sulfonyl chloride with 4-methoxybenzene to form the sulfonyl intermediate.
Step 3: Coupling of the sulfonyl intermediate with penta-2,4-dienenitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-(4-chlorophenyl)sulfonyl-5-(4-hydroxyphenyl)penta-2,4-dienenitrile
- (2E,4E)-2-(4-bromophenyl)sulfonyl-5-(4-methoxyphenyl)penta-2,4-dienenitrile
Uniqueness
- Structural Features : The combination of chlorophenyl, methoxyphenyl, and sulfonyl groups attached to a penta-2,4-dienenitrile backbone is unique and may confer specific chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity and potential applications.
Properties
IUPAC Name |
(2E,4E)-2-(4-chlorophenyl)sulfonyl-5-(4-methoxyphenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-23-16-9-5-14(6-10-16)3-2-4-18(13-20)24(21,22)17-11-7-15(19)8-12-17/h2-12H,1H3/b3-2+,18-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEPCFKTWQJQTO-WSYLNHOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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